2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, piperidine, and pyridazine . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure, consisting of the fusion of benzene and thiazole rings . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzothiazole, piperidine, and pyridazine rings would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of nitrogen in the piperidine and pyridazine rings could potentially result in basic properties .properties
IUPAC Name |
2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-11-15(2)27(24-14)20-5-6-21(29)28(25-20)17-7-9-26(10-8-17)22(30)16-3-4-18-19(12-16)31-13-23-18/h3-6,11-13,17H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEBVJXLZPXFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
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